molecular formula C11H15NO B2797483 cis-3-(Benzyloxy)cyclobutanamine CAS No. 206660-72-2

cis-3-(Benzyloxy)cyclobutanamine

Cat. No.: B2797483
CAS No.: 206660-72-2
M. Wt: 177.247
InChI Key: GYSQDBGCDZWPMQ-PHIMTYICSA-N
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Description

cis-3-(Benzyloxy)cyclobutanamine: is an organic compound with the molecular formula C₁₁H₁₅NO It is a cyclobutane derivative featuring a benzyloxy group and an amine group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Benzyloxy)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyloxy-substituted cyclobutane derivative with an amine source under catalytic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Benzyloxy)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Oxidation: Oxidized amine derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted cyclobutanamine derivatives

Scientific Research Applications

cis-3-(Benzyloxy)cyclobutanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-(Benzyloxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group and amine functionality allow it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    trans-3-(Benzyloxy)cyclobutanamine: Differing in the configuration of the benzyloxy group.

    cis-3-(Methoxy)cyclobutanamine: Featuring a methoxy group instead of a benzyloxy group.

    cis-3-(Benzyloxy)cyclopentanamine: A cyclopentane derivative with similar functional groups.

Uniqueness: cis-3-(Benzyloxy)cyclobutanamine is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer or other similar compounds. The presence of the benzyloxy group also imparts distinct chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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